3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids These compounds are characterized by the presence of a propanoic acid group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 4-fluorobenzaldehyde.
Aldol Condensation: The first step involves an aldol condensation reaction between 3,4-dimethoxybenzaldehyde and 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding α,β-unsaturated ketone.
Reduction: The α,β-unsaturated ketone is then reduced using a reducing agent such as sodium borohydride to form the corresponding alcohol.
Oxidation: The alcohol is oxidized using an oxidizing agent such as potassium permanganate to form the carboxylic acid group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxy and fluorine substituents on the phenyl rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of methoxy and fluorine substituents on biological activity.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid would depend on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of methoxy and fluorine substituents can affect the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-3-phenylpropanoic acid: Lacks the fluorine substituent.
3-(4-Fluorophenyl)-3-phenylpropanoic acid: Lacks the methoxy substituents.
3-(3,4-Dimethoxyphenyl)-3-(4-chlorophenyl)propanoic acid: Contains a chlorine substituent instead of fluorine.
Uniqueness
The presence of both methoxy and fluorine substituents in 3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid can confer unique chemical and biological properties, such as increased lipophilicity, altered electronic effects, and enhanced metabolic stability compared to similar compounds.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO4/c1-21-15-8-5-12(9-16(15)22-2)14(10-17(19)20)11-3-6-13(18)7-4-11/h3-9,14H,10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHJUDQOUWKJSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)C2=CC=C(C=C2)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.